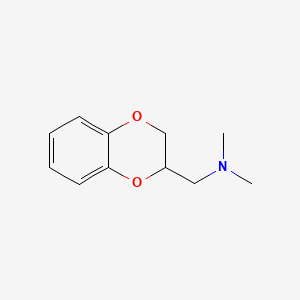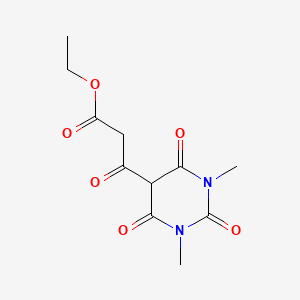![molecular formula C13H12F3NO5 B14350644 Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate CAS No. 90284-61-0](/img/no-structure.png)
Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate is an organic compound that features a nitro group, a trifluoromethyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with ethyl acetoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenol group reacts with the ethyl acetoacetate to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase the yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-amino-4-(trifluoromethyl)phenol.
Reduction: Formation of 3-[2-nitro-4-(trifluoromethyl)phenoxy]butanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]propanoate
- Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]butanoate
- Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]pentanoate
Uniqueness
Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group provides a site for further chemical modifications.
Propriétés
| 90284-61-0 | |
Formule moléculaire |
C13H12F3NO5 |
Poids moléculaire |
319.23 g/mol |
Nom IUPAC |
ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate |
InChI |
InChI=1S/C13H12F3NO5/c1-3-21-12(18)6-8(2)22-11-5-4-9(13(14,15)16)7-10(11)17(19)20/h4-7H,3H2,1-2H3 |
Clé InChI |
IFTQJZWUXJJLAI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C)OC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)

![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)

![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)

